Cas no 1083168-74-4 (1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)-)
1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-chloro-4,5-dimethylpyridin-2-yl)isoindoline-1,3-dione
- 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)-
- FWWNRGSJBSAQRL-UHFFFAOYSA-N
-
- Inchi: 1S/C15H11ClN2O2/c1-8-7-12(17-13(16)9(8)2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-7H,1-2H3
- InChI Key: FWWNRGSJBSAQRL-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C(C)=CC(=N1)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 404
- Topological Polar Surface Area: 50.3
1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756546-1g |
2-(6-Chloro-4,5-dimethylpyridin-2-yl)isoindoline-1,3-dione |
1083168-74-4 | 98% | 1g |
¥4645.00 | 2024-08-09 |
1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)- Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)-
Professional Introduction to 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl) (CAS No. 1083168-74-4)
1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl), a compound with the CAS number 1083168-74-4, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery and molecular pharmacology. The presence of both isoindole and pyridine moieties in its molecular framework endows it with distinct chemical properties that make it a promising candidate for various therapeutic interventions.
The compound's structure is characterized by a central isoindole core, which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This core is further functionalized with a 6-chloro-4,5-dimethyl-2-pyridinyl substituent, which introduces additional electronic and steric effects that can modulate its biological activity. The chloro and methyl groups on the pyridine ring contribute to the compound's overall lipophilicity and binding affinity, making it an attractive scaffold for developing novel bioactive molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of isoindole derivatives due to their ability to interact with various biological targets. The compound 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl) has been extensively studied for its potential role in modulating enzyme activity and receptor binding. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are key players in numerous disease pathways.
One of the most compelling aspects of this compound is its versatility in drug design. The combination of the isoindole and pyridine moieties provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has enabled the development of several analogs with enhanced potency and selectivity. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of cyclin-dependent kinases (CDKs), which are overexpressed in various cancers.
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and methyl groups on the pyridine ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently.
The biological evaluation of this compound has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit the activity of target enzymes with high specificity. Additionally, cell-based assays have shown that it can induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. These findings suggest that this compound may serve as a lead molecule for developing new anticancer therapies.
The potential therapeutic applications of 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl) extend beyond oncology. Research indicates that it may also have anti-inflammatory and neuroprotective properties. The compound's ability to modulate inflammatory pathways has led to investigations into its potential use in treating autoimmune diseases such as rheumatoid arthritis. Furthermore, its neuroprotective effects have prompted exploration into its role in neurodegenerative disorders like Alzheimer's disease.
The development of this compound into a clinical candidate involves rigorous testing to assess its safety and efficacy. Phase I clinical trials have been initiated to evaluate its tolerability and pharmacokinetic profile in human subjects. These trials are expected to provide valuable insights into its potential as a therapeutic agent and will guide subsequent phases of development.
The future directions for research on 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl) include further optimization of its chemical structure to enhance its biological activity and reduce potential side effects. Computational modeling techniques are being employed to predict how structural modifications will affect its binding affinity and selectivity. Additionally, studies are underway to explore new synthetic routes that could improve the scalability of production.
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl), CAS number 1083168-74-4, represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity. Its potential applications in oncology, inflammation management, and neuroprotection make it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action and therapeutic efficacy, this compound is poised to play a crucial role in the next generation of drug therapies.
1083168-74-4 (1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)